molecular formula C16H17N9O5 B301390 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Katalognummer B301390
Molekulargewicht: 415.36 g/mol
InChI-Schlüssel: JAGWYBZLEFWLBJ-QGMBQPNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine, also known as NTMTQ, is a synthetic compound that has been studied for its potential use in various scientific research applications.

Wirkmechanismus

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine inhibits the activity of PARP by binding to the enzyme and preventing it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In addition, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been shown to reduce inflammation and oxidative stress by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation and oxidative stress, and improve mitochondrial function. In addition, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been shown to have a low toxicity profile in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in lab experiments is its specificity for PARP inhibition, which allows for targeted inhibition of cancer cells while minimizing damage to healthy cells. However, one limitation is the lack of clinical data on the efficacy and safety of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in humans, which limits its potential for clinical translation.

Zukünftige Richtungen

For 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine research include further investigation of its potential use in cancer therapy, including combination therapy with other PARP inhibitors or chemotherapy drugs. In addition, research on the potential use of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine in other disease areas, such as neurodegenerative diseases and cardiovascular diseases, is warranted. Finally, further studies are needed to determine the optimal dosing and administration of 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine for maximum efficacy and safety.

Synthesemethoden

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine can be synthesized through a multi-step process involving the reaction of 1-nitroguanidine with 3-hydroxybenzaldehyde, followed by the reaction of the resulting product with 6-chloropurine-2,8-dione. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Wissenschaftliche Forschungsanwendungen

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has been studied for its potential use in cancer research due to its ability to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and is overexpressed in many cancer cells, making it a potential target for cancer therapy. In addition to its potential use in cancer research, 1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine has also been studied for its anti-inflammatory and antioxidant properties.

Eigenschaften

Produktname

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

Molekularformel

C16H17N9O5

Molekulargewicht

415.36 g/mol

IUPAC-Name

1-nitro-2-[(E)-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)oxyphenyl]methylideneamino]guanidine

InChI

InChI=1S/C16H17N9O5/c1-22-11-12(23(2)16(27)24(3)13(11)26)19-15(22)30-10-6-4-5-9(7-10)8-18-20-14(17)21-25(28)29/h4-8H,1-3H3,(H3,17,20,21)/b18-8+

InChI-Schlüssel

JAGWYBZLEFWLBJ-QGMBQPNBSA-N

Isomerische SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)/C=N/N=C(/N)\N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Kanonische SMILES

CN1C2=C(N=C1OC3=CC=CC(=C3)C=NN=C(N)N[N+](=O)[O-])N(C(=O)N(C2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.